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Cat. No.: B12381622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2),

encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a

critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs).[1]

[2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling

cascade, which is frequently hyperactivated in various human cancers.[2] Consequently, SHP2

has emerged as a compelling therapeutic target for the development of novel anti-cancer

agents. Allosteric inhibitors of SHP2 have shown promise in preclinical models by stabilizing

the enzyme in an inactive conformation.[2][3]

This document provides detailed application notes and protocols for the in vivo use of SHP2

inhibitors, using "Shp2-IN-16" as a representative compound. The information is compiled from

preclinical studies of various allosteric SHP2 inhibitors, including SHP099, RMC-4550, and PF-

07284892, to provide a comprehensive guide for researchers.

Signaling Pathway
SHP2 is a crucial transducer of signals from RTKs to the downstream RAS-ERK pathway.

Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for the

SH2 domains of SHP2. This recruitment to the plasma membrane leads to a conformational

change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates
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specific substrates, ultimately leading to the activation of RAS and the downstream ERK

cascade, which promotes cell proliferation, survival, and differentiation.
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Diagram 1: SHP2 Signaling Pathway and Point of Inhibition.

Dosage and Administration in Animal Models
The dosage of SHP2 inhibitors in animal studies can vary depending on the specific

compound, cancer model, and route of administration. The following table summarizes

dosages for several well-characterized allosteric SHP2 inhibitors in mouse xenograft models.
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Inhibitor Dose
Route of
Administrat
ion

Dosing
Schedule

Animal
Model
(Cancer
Type, Cell
Line)

Reference

SHP099 75 mg/kg Oral Gavage Daily

Multiple

Myeloma

(RPMI-8226)

[4][5]

37.5 mg/kg Oral Gavage 6 days/week
Hepatocellula

r Carcinoma
[6]

75 mg/kg Oral Gavage

Daily or

Every Other

Day

Pancreatic

Ductal

Adenocarcino

ma (Capan-2,

MIAPaCa-2),

Non-Small

Cell Lung

Cancer

(H358)

[7]

RMC-4550 30 mg/kg Oral Gavage Daily

Multiple

Myeloma

(RPMI-8226)

[4][5]

10 or 30

mg/kg
Oral Gavage

Daily, 5 days

on/2 days off

Neurofibroma

(DhhCre;Nf1fl

/fl mice)

[8]

20 mg/kg Oral Gavage
Every Other

Day

Myeloprolifer

ative

Neoplasms

(MPL-W515L

model)

[9]

PF-07284892 30 mg/kg Oral Gavage Every Other

Day

Lung Cancer

(NCI-H3122

lorR-06),

Colorectal

[10]
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Cancer

(VACO-432),

Pancreatic

Cancer (MIA

PaCa-2)

P9

(PROTAC)

25 and 50

mg/kg

Intraperitonea

l Injection
Not specified

Squamous

Cell

Carcinoma

(KYSE-520)

[5]

Experimental Protocols
Vehicle Formulation and Preparation
The choice of vehicle is critical for ensuring the solubility and bioavailability of the SHP2

inhibitor. Common vehicles for oral administration of these compounds include:

0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water: A common vehicle for

suspending compounds for oral gavage.

5% DMSO + 30% PEG300 in ddH2O: Used for compounds that require a co-solvent system

for solubilization.[6]

Methyl-cellulose + Tween80: A suspension formulation used for oral administration.[7]

Preparation Protocol for 0.5% HPMC Vehicle:

Weigh the required amount of HPMC.

Heat a portion of sterile water to 60-70°C.

Slowly add the HPMC to the heated water while stirring vigorously to prevent clumping.

Once dispersed, add the remaining volume of cold sterile water and continue to stir until a

clear, uniform solution is formed.

Allow the solution to cool to room temperature before use.
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Weigh the appropriate amount of Shp2-IN-16 and add it to the vehicle.

Vortex and/or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.

In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of Shp2-IN-16 in

a subcutaneous xenograft mouse model.
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Start: Select Xenograft Model
(e.g., KYSE-520, H358)

Subcutaneous Implantation
of Tumor Cells into Nude Mice

Monitor Tumor Growth
(Calipers)

Randomize Mice into Treatment Groups
(Tumor Volume ~100-200 mm³)

Administer Treatment:
- Vehicle Control

- Shp2-IN-16 (e.g., 50 mg/kg, PO, qd)
- Positive Control (if applicable)

Monitor Tumor Volume and Body Weight
(e.g., 2-3 times per week)

Study Endpoint Reached
(e.g., Tumor volume limit, study duration)

Euthanize Mice and Collect Tissues
(Tumors, Plasma)

Data Analysis:
- Tumor Growth Inhibition (TGI)

- Pharmacodynamic (PD) Analysis (pERK)
- Tolerability (Body Weight)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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